2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde

Antimalarial drug discovery Enzyme inhibition Neglected tropical diseases

Researchers optimizing lead-like properties often face inconsistent SAR due to generic building blocks. This specific imidazolyl-pyrimidine aldehyde solves that. - Enables data-driven antimalarial SAR with baseline PfG6PD IC50 of 14.5 µM and 5.5-fold selectivity. - Functions as a validated Raf kinase inhibitor core with proven antiproliferative effects in U937 cells. - Supplied with certified ≥98% purity, ensuring reproducible results in high-throughput screening campaigns.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
Cat. No. B12979579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=NC=C(C=N2)C=O
InChIInChI=1S/C8H6N4O/c13-5-7-3-10-8(11-4-7)12-2-1-9-6-12/h1-6H
InChIKeyNOARAIBWNKKPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde Overview


2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde (CAS 944899-58-5) is a specialized heterocyclic building block combining an imidazole moiety, a pyrimidine core, and a reactive 5-carbaldehyde group . This architecture provides a unique scaffold for constructing diverse chemical libraries and targeted covalent inhibitors. Its commercial availability with certified purity (≥98%) from multiple vendors facilitates reliable procurement for structure-activity relationship (SAR) studies and advanced medicinal chemistry programs . The compound's precise molecular geometry and physicochemical properties (e.g., TPSA of 60.67 Ų, LogP ~0.47) enable its use in rational drug design workflows where specific steric and electronic parameters are critical .

Synthetic Workflow
Reactive 5-carbaldehyde handle supports rapid library synthesis and covalent probe design for SAR exploration.
Specification
Certified purity level supports reproducible baseline synthesis and consistent batch-to-batch screening outcomes.
Property Profile
Favorable physicochemical selection context for lead-like property screening and molecular-parameter optimization.
Target Class
Core scaffold supports kinase, polymerase, and primase inhibitor programs for enzyme-mechanism research.

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde Irreplaceability


Generic substitution of 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde with other heterocyclic aldehydes (e.g., 2-(4-methyl-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde, 4-aminopyrimidine-5-carbaldehyde hydrazones, or 2-(pyridin-3-yl)pyrimidine-5-carbaldehyde) is scientifically unsound due to significant divergence in biological activity profiles and structural parameters. Critical properties such as LogP, TPSA, and hydrogen bonding capacity differ substantially, directly impacting target selectivity, cellular permeability, and synthetic utility [1][2][3]. For instance, the unsubstituted imidazole ring in this compound confers a specific hydrogen-bond donor/acceptor landscape and a lower molecular weight (174.16 g/mol) compared to methylated analogs (188.19 g/mol) [3][4]. This nuanced difference is crucial for optimizing lead-like properties in drug discovery and avoiding false negatives or misleading SAR in high-throughput screening campaigns [1]. The evidence presented below underscores the necessity of selecting this specific building block for achieving verifiable, target-specific outcomes.

LogP Shift Substituting with the 4-methyl analog introduces a LogP shift that may alter membrane-permeability screening performance.
H-bond Network The unsubstituted imidazole ring provides a specific hydrogen-bond donor/acceptor landscape; methyl substitution may disrupt target-binding interaction profiles.
Property Divergence Structural analogs with similar CAS fail to reproduce the exact steric/electronic parameters required for consistent scaffold-based SAR.

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde Comparative Evidence


PfG6PD Inhibitory Potency

In a direct head-to-head comparison of imidazolyl-pyrimidine derivatives against the malaria parasite's G6PD enzyme, 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde demonstrates moderate but measurable inhibitory activity (IC50 = 14.5 µM) [1]. While this potency is not optimal for a lead compound, it establishes a defined baseline for SAR. The specific value provides a quantitative reference point against which more potent analogs (e.g., those with IC50 values in the low nanomolar range reported for some optimized pyrimidine-5-carbaldehyde hydrazones against kinases) can be rationally designed and evaluated [2]. This data is critical for medicinal chemists seeking to understand the contributions of the imidazolyl-pyrimidine core to target engagement.

PfG6PD Inhibitory Potency
Head-to-head
IC50 = 14.5 µM
Defines baseline for SAR studies on Plasmodium enzyme inhibition.
Supports scaffold-activity correlation and optimization.
Antimalarial drug discovery Enzyme inhibition Neglected tropical diseases

DNA Polymerase β/λ Inhibition

The compound exhibits a nearly equipotent inhibitory profile against rat DNA polymerase β (IC50 = 11.5 µM) and human DNA polymerase λ (IC50 = 10.2 µM) under identical assay conditions [1]. This cross-species and cross-isoform consistency suggests a conserved binding mode within the polymerase active site. In contrast, its activity against mouse inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is negligible (IC50 > 100 µM), demonstrating a degree of target selectivity within the broader nucleotide-processing enzyme family [1].

DNA Polymerase Inhibition
Cross-study
pol β: 11.5 µM; pol λ: 10.2 µM
Supports isoform-selective probe development with >10-fold selectivity over IMPDH2.
Data to verify in broader polymerase panel screens.
DNA damage repair Polymerase inhibition Cancer therapy

G6PD Species Selectivity

The compound displays a distinct species-specific activity profile against G6PD. Its potency against the P. falciparum enzyme (IC50 = 14.5 µM) is 5.5-fold higher than its activity against the human ortholog (IC50 = 80 µM) [1]. This differential provides a valuable selectivity window for targeting the parasite enzyme over the host's. Furthermore, this value is derived from a longer 90-minute assay, providing kinetic context to the inhibition data.

G6PD Species Selectivity
Cross-study
5.5-fold (Pf vs. Human)
Indicates a measurable selectivity window for parasite-target research.
Context-dependent on assay kinetic differences.
Antimalarial Target selectivity Enzyme inhibition

Physicochemical Differentiation from Methyl Analog

The compound 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde is structurally and physically distinct from its 4-methylimidazole analog (2-(4-methyl-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde, CAS 2172441-26-6) [1]. The absence of the methyl group results in a lower molecular weight (174.16 g/mol vs. 188.19 g/mol), a higher computed LogP (0.47 vs. 0.1), and an identical TPSA (60.67 Ų) [1]. While the TPSA remains constant, the LogP difference of 0.37 units can significantly impact membrane permeability and oral bioavailability in drug development programs.

Methyl Analog Differentiation
Source review
ΔLogP +0.37; ΔMW -14.03 g/mol
Supports rational design of permeability profiles vs. 4-methyl analog.
Property divergence affects screening comparability.
Medicinal chemistry Lead optimization Physicochemical properties

Validated Scaffold for Antiviral SAR

The imidazolyl-pyrimidine scaffold, of which 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde is the fundamental aldehyde-bearing core, has been validated in advanced SAR programs targeting the human cytomegalovirus (hCMV) UL70 primase [1]. Extensive SAR studies on this class have identified compounds with potent antiviral activity (IC50 = 150 nM in viral yield assays) that rival the clinical standard ganciclovir, while also demonstrating improved cytotoxicity profiles . This establishes the scaffold as a privileged chemotype for antiviral development.

Antiviral Pharmacophore
Class-level
Scaffold validated in hCMV UL70 primase inhibitors.
Supports scaffold-based exploration for viral replication studies.
Optimized analogs show distinct activity profiles.
Antiviral drug discovery Human cytomegalovirus (hCMV) Primase inhibitors

Raf Kinase Inhibitor Scaffold

The 2-(1H-imidazol-1-yl)pyrimidine moiety is a key structural component in a novel series of potent and selective Raf kinase inhibitors [1][2]. These analogs have demonstrated significant antiproliferative activity against the U937 human leukemic monocyte lymphoma cell line, underscoring the scaffold's potential in oncology applications [2]. The aldehyde functional group in 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde provides a critical handle for further elaboration into these bioactive molecules, enabling the generation of focused libraries.

Raf Kinase Inhibitor Lineage
Class-level
Core of a novel Raf inhibitor series with kinase selectivity.
Supports focused library synthesis for oncology signaling research.
Model-response context requires validation.
Oncology Kinase inhibitors Targeted therapy

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde Application Scenarios


Antimalarial SAR Development

Procure 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde as a validated starting point for antimalarial drug discovery. Its baseline IC50 of 14.5 µM against PfG6PD and 5.5-fold selectivity over the human enzyme [1] provide a quantitative foundation for SAR. Use the reactive 5-carbaldehyde group to synthesize diverse analogs (e.g., hydrazones, amines, alcohols) and directly measure improvements in potency and selectivity. This approach enables rational, data-driven optimization toward a preclinical candidate.

DNA Polymerase Chemical Probe

Leverage the compound's consistent, low-micromolar inhibitory activity against both rat pol β and human pol λ (IC50 = 10-12 µM) [1] for cellular and biochemical studies. Its lack of activity against IMPDH2 (IC50 > 100 µM) [1] offers a useful selectivity profile. Use this compound as a tool to dissect the role of these specific polymerases in DNA damage repair pathways, or as a control inhibitor in high-throughput screens designed to identify more potent or isoform-selective chemical matter.

hCMV Primase Inhibitor Development

Invest in this core scaffold for developing next-generation anti-hCMV therapeutics. The imidazolyl-pyrimidine class, which includes this aldehyde building block, is a validated pharmacophore for inhibiting the viral UL70 primase, with optimized analogs showing 150 nM potency comparable to ganciclovir [1]. The aldehyde group provides a synthetic entry point to explore novel chemical space around this well-characterized, potent, and potentially safer antiviral chemotype [1].

Raf Kinase Inhibitor Analogs Synthesis

Utilize 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde as a key intermediate in the synthesis of novel Raf kinase inhibitors. The imidazolyl-pyrimidine core has been proven to confer potent and selective Raf inhibition, leading to antiproliferative effects in U937 leukemia cells [1][2]. The aldehyde functionality allows for rapid diversification, enabling the exploration of SAR and the generation of new intellectual property around this validated anticancer scaffold [1].

Application
Selection Property
Validation Focus
Antimalarial Target SAR Library
Scaffold selectivity profile
Target engagement vs. host enzyme selectivity ratio
DNA Repair Pathway Probe Dev.
Isoform cross-reactivity context
Polymerase panel screening and IMPDH2 counter-assays
Antiviral Scaffold Diversification
Scaffold-based validation
Viral selectivity index and host cell cytotoxicity monitoring
Oncology Kinase Inhibitor Extension
Kinome selectivity context
Proliferation model-response and kinase panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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